6-Aminospiro[3.3]heptan-2-ol hydrochloride

Catalog No.
S2690449
CAS No.
1820979-19-8
M.F
C7H14ClNO
M. Wt
163.65
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
6-Aminospiro[3.3]heptan-2-ol hydrochloride

CAS Number

1820979-19-8

Product Name

6-Aminospiro[3.3]heptan-2-ol hydrochloride

IUPAC Name

6-aminospiro[3.3]heptan-2-ol;hydrochloride

Molecular Formula

C7H14ClNO

Molecular Weight

163.65

InChI

InChI=1S/C7H13NO.ClH/c8-5-1-7(2-5)3-6(9)4-7;/h5-6,9H,1-4,8H2;1H

InChI Key

AUOLCOSQRYKGRI-UHFFFAOYSA-N

SMILES

C1C(CC12CC(C2)O)N.Cl

Solubility

not available

6-Aminospiro[3.3]heptan-2-ol hydrochloride is a chemical compound characterized by its unique spirocyclic structure, which incorporates both amino and hydroxyl functional groups. Its molecular formula is C7_7H14_{14}ClNO, with a molecular weight of approximately 163.65 g/mol. The compound is notable for its potential applications in various fields, including medicinal chemistry and organic synthesis due to its distinctive reactivity and biological properties .

While some information exists about 6-Aminospiro[3.3]heptan-2-ol hydrochloride (6-ASAH), its applications in scientific research are currently limited and not extensively documented.

Availability as a Research Chemical

Several chemical suppliers offer 6-ASAH, primarily as a research chemical or reference standard [, , ]. This suggests potential use in various research fields, but specific applications haven't been widely reported in scientific literature.

Further Research Needed

More research is necessary to fully understand the potential of 6-ASAH in various scientific fields. This includes studies exploring its:

  • Chemical properties: A deeper understanding of its reactivity, stability, and other chemical properties could guide potential applications in synthesis or as a building block for more complex molecules.
  • Biological activity: Investigating its interaction with biological systems, such as its potential to bind to specific receptors or enzymes, could uncover potential therapeutic or diagnostic uses.
  • Environmental impact: Assessing its potential impact on the environment, including its persistence, degradation pathways, and potential toxicity, is crucial for responsible research and development.

  • Oxidation: The hydroxyl group can be oxidized to yield corresponding ketones or aldehydes.
  • Reduction: The amino group can undergo reduction to form primary or secondary amines.
  • Substitution: Nucleophilic substitution reactions can occur, where the amino or hydroxyl groups are replaced by different functional groups.

Common Reagents and Conditions

  • Oxidizing Agents: Potassium permanganate or chromium trioxide are commonly used for oxidation reactions.
  • Reducing Agents: Lithium aluminum hydride or sodium borohydride are typical reducing agents for transforming the amino group.
  • Nucleophiles: Various nucleophiles, including halides and alkoxides, can be employed in substitution reactions .

Major Products Formed

The major products from these reactions include:

  • Oxidation Products: Ketones or aldehydes.
  • Reduction Products: Amines.
  • Substitution Products: Compounds with altered functional groups.

The biological activity of 6-Aminospiro[3.3]heptan-2-ol hydrochloride is an area of active research. The compound's amino and hydroxyl groups facilitate interactions with various biological molecules, potentially influencing enzyme activities and receptor binding. Preliminary studies suggest that it may exhibit therapeutic properties, although specific mechanisms of action remain to be fully elucidated .

Synthetic Routes and Reaction Conditions

The synthesis of 6-Aminospiro[3.3]heptan-2-ol hydrochloride typically involves several key steps:

  • Formation of the Spirocyclic Ring: This initial step involves cyclization reactions using appropriate precursors under controlled conditions to create the spirocyclic framework.
  • Introduction of Functional Groups: The amino and hydroxyl groups are introduced through specific reactions; for instance, amination reactions for the amino group and hydroxylation reactions for the hydroxyl group.
  • Formation of Hydrochloride Salt: The final step converts the free base into its hydrochloride salt form by reacting it with hydrochloric acid .

6-Aminospiro[3.3]heptan-2-ol hydrochloride has diverse applications across various fields:

  • Chemistry: It serves as a building block for synthesizing more complex organic molecules.
  • Biology: Investigated for its potential interactions with biomolecules, contributing to studies on biological pathways.
  • Medicine: Explored for its therapeutic potential and as a precursor in drug development.
  • Industry: Utilized in producing specialty chemicals and materials .

Research into the interaction of 6-Aminospiro[3.3]heptan-2-ol hydrochloride with biological systems is ongoing. Its ability to modulate biological processes through specific molecular interactions makes it a candidate for further investigation in pharmacological studies. Understanding these interactions could lead to novel therapeutic applications and enhanced efficacy in drug design .

Several compounds share structural similarities with 6-Aminospiro[3.3]heptan-2-ol hydrochloride:

Compound NameStructural FeaturesUnique Aspects
6-Aminospiro[3.3]heptane-2-oneSimilar spirocyclic structure; contains a ketone groupLacks hydroxyl group; different reactivity
6-Aminospiro[3.3]heptane-2-carboxylic acidSimilar spirocyclic structure; contains a carboxylic acid groupDifferent functional properties due to carboxylic acid

Uniqueness

The uniqueness of 6-Aminospiro[3.3]heptan-2-ol hydrochloride lies in its specific combination of amino and hydroxyl groups within a spirocyclic framework. This arrangement imparts distinct chemical and biological properties that differentiate it from similar compounds, making it valuable for various scientific applications .

Dates

Modify: 2023-08-16

Explore Compound Types